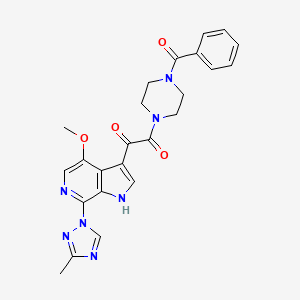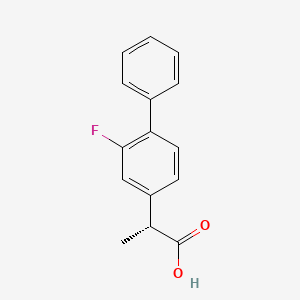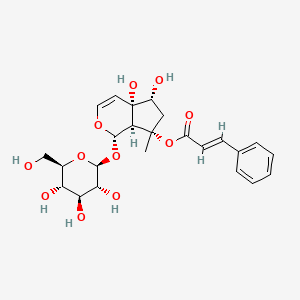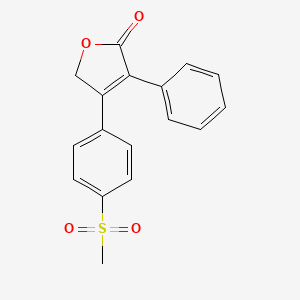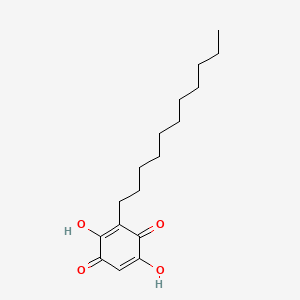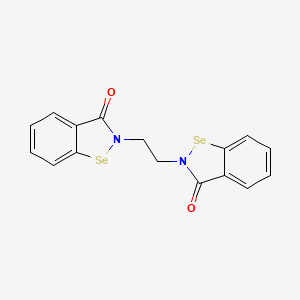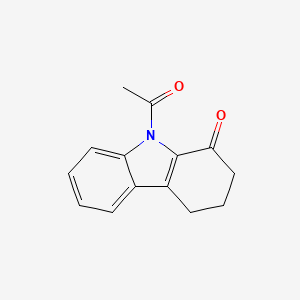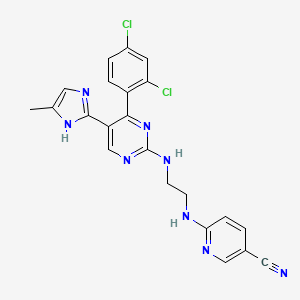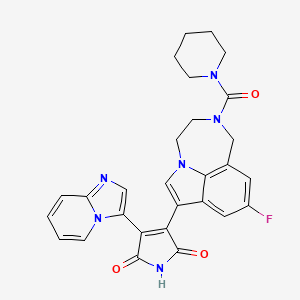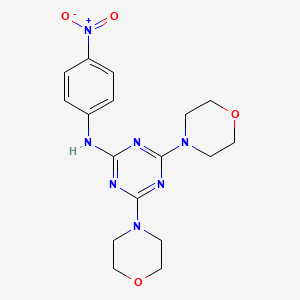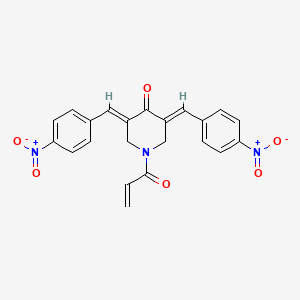
b-AP15
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 687852 involves the reaction of 3,5-bis(4-nitrobenzylidene)piperidin-4-one with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
While specific industrial production methods for NSC 687852 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
NSC 687852 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and acryloyl groups. It can also participate in reduction reactions, particularly the reduction of nitro groups to amines .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used. .
Major Products
Substitution Reactions: The major products are derivatives of NSC 687852 where the nitro or acryloyl groups are replaced by other functional groups.
Reduction Reactions: The major products are the corresponding amines formed by the reduction of nitro groups
Scientific Research Applications
NSC 687852 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of deubiquitinating enzymes and the proteasome’s role in protein degradation
Biology: Employed in research on cellular processes such as apoptosis, cell cycle regulation, and protein homeostasis
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. .
Industry: Potential applications in the development of new therapeutic agents targeting the ubiquitin-proteasome system
Mechanism of Action
NSC 687852 exerts its effects by inhibiting the deubiquitinating enzymes USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of polyubiquitinated proteins and subsequent induction of apoptosis. The compound induces mitochondrial apoptosis via cathepsin D-dependent caspase-cleavage .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. .
Carfilzomib: Another proteasome inhibitor used in cancer therapy. .
Uniqueness
NSC 687852 is unique in its selective inhibition of the deubiquitinating enzymes USP14 and UCHL5 without affecting the catalytic activity of the 20S core subunit. This selective inhibition leads to the accumulation of polyubiquitinated proteins and induces apoptosis through a mechanism distinct from other proteasome inhibitors .
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFARQYQBWJLZMW-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417703 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009817-63-3 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: b-AP15 primarily targets the ubiquitin-specific protease 14 (USP14) and ubiquitin carboxyl-terminal hydrolase 5 (UCHL5) deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome. [, , , , ] It binds covalently to cysteine residues within the active site of these enzymes, leading to their inhibition. [] This inhibition disrupts the deubiquitination process, causing accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition. [, , , , ] This accumulation triggers a cascade of downstream effects, including:
- Induction of proteotoxic stress: The buildup of misfolded and damaged proteins activates the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis. [, , , , , ]
- Mitochondrial dysfunction: this compound induces mitochondrial impairment, leading to increased production of reactive oxygen species (ROS), further contributing to cell death. [, ]
- Activation of cell death pathways: this compound activates both the intrinsic and extrinsic apoptotic pathways, as evidenced by caspase activation, PARP cleavage, and mitochondrial outer membrane permeabilization (MOMP). [, , , , ]
- Inhibition of cell cycle progression: this compound causes cell cycle arrest, primarily at the G2/M phase, by affecting the expression of cell cycle regulators such as CDC25C, CDC2, and cyclin B1. []
A:
- Molecular formula: C20H15N3O5 []
- Spectroscopic data: Detailed spectroscopic information is not extensively provided in the papers, but the presence of an α,β-unsaturated carbonyl unit, characteristic of the dienone pharmacophore, is highlighted. [, , ]
A: this compound itself does not possess catalytic properties. It acts as an inhibitor, specifically targeting the deubiquitinating activity of USP14 and UCHL5. [, , ] Its primary application lies in its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models. [, , , , , ]
A: While the papers don't detail specific computational modeling studies conducted on this compound, they highlight the potential for such approaches. Molecular docking simulations could be employed to further elucidate the binding mode of this compound to USP14 and UCHL5, providing valuable insights for structure-based drug design. [] Additionally, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of this compound analogs and guide the optimization of its pharmacological properties.
A: The α,β-unsaturated carbonyl unit within this compound is crucial for its activity, mediating covalent binding to cysteine residues in USP14 and UCHL5. [, ] Structural modifications to this moiety would likely impact its inhibitory potency. The papers suggest that the presence of a fluorine functionality in analogs enhances the accumulation of polyubiquitinated proteins, indicating a role in enhancing DUB inhibitory activity. [] Further SAR studies are needed to explore the impact of modifications on selectivity, potency, and pharmacokinetic properties.
A: While the provided papers don't extensively discuss this compound's stability under various conditions, they highlight its rapid cellular uptake and potential for metabolism. [] The compound's inherent reactivity with thiol groups might pose challenges for long-term storage and formulation. Strategies to enhance stability could involve modifying the α,β-unsaturated carbonyl unit to reduce its reactivity or developing appropriate drug delivery systems to protect it from degradation and improve its bioavailability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



